Astringin

Content Navigation

Challenge: Poor solubility of piceatannol limits its use in aqueous cosmetic or nutraceutical formulations. Solution: Astringin (piceatannol-3'-O-glucoside) provides enhanced water solubility and >30x tyrosinase inhibition vs kojic acid, enabling potent skin-lightening products at lower active concentrations. Its defined H-donor antioxidant mechanism serves as a distinct tool in ferroptosis research. Reliable sourcing with guaranteed purity and global logistics support.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

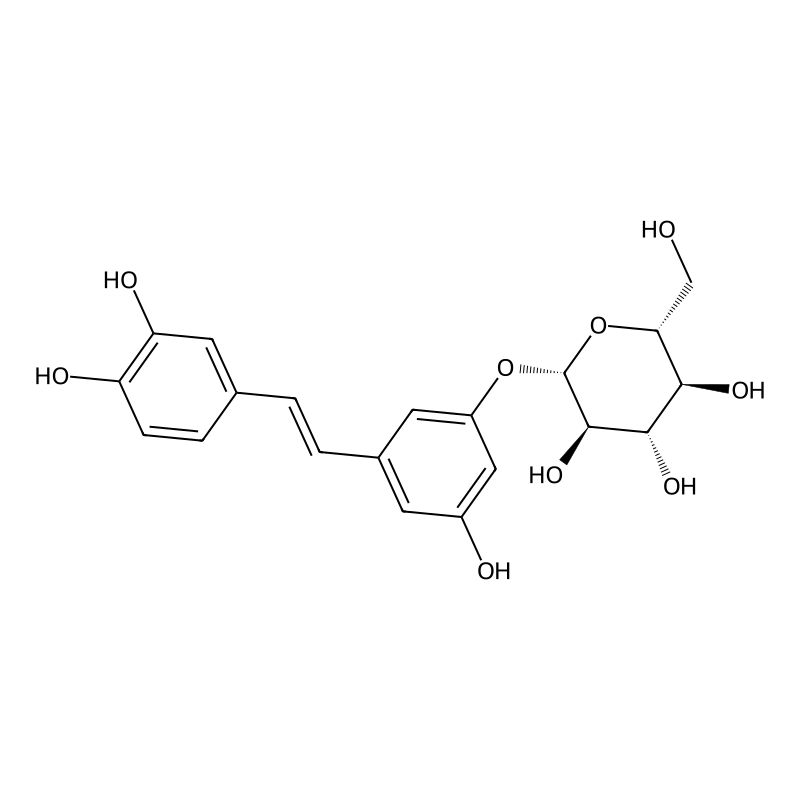

Astringin (Piceatannol-3'-O-β-D-glucopyranoside) is a naturally occurring stilbenoid, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and enzyme-inhibiting properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEM98LKhsogIavp4yFKiFho-h97U8QY2-nVPweegkyzRqjRTkcIo8ISbFgTl2cqf6c5ztJ6eDzQ7cFF2XHRY2DlBD9DiYmHj7esEWNy1xAgc5t9KKX9AQKF-RXhjAEHDa6aD_U)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfGN8XF1aikhuX_xFXvULRjW9KvcdsPqn0KhGgluRpOXZEGwrYH9W-MMZSwOAkZYMn3WQFcGBdcG8S6eQLiIlhVEOZmt1oC49r0qVCD3J0NVKkTl6g9T7rQeEkVb3mwfh0Gw0%3D)] As the 3'-O-glucoside of piceatannol, its specific chemical structure, featuring both a glycosidic bond and a catechol (o-dihydroxy) group on the B-ring, differentiates its physicochemical and biological profile from other common stilbenoids like resveratrol or its own aglycone, piceatannol.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQJa84avM8_9-BFrkNomCbV-OyB-z42nD0uWYAn6jLEV0L6qn7jq7i7szDVlnUWa1zWQOd2elKMqgJDMEgF6zhfbpnQbqH5j9I47hfxP63bjN0F2EGnopiqco3nAIwCNQy6T-lYdI5AMbv9sfZ4iI%3D)] These structural nuances are critical in procurement decisions where solubility, metabolic stability, and target-specific efficacy are primary considerations.

Procurement Fit

Naturally occurring stilbene glycoside; distinct from aglycone piceatannol

Phyproof® Reference Substance with assigned absolute purity

Requires compound-specific procurement; not a direct piceatannol substitute

References

Substituting Astringin with its aglycone, piceatannol, or the more common stilbenoid, resveratrol, is often unfeasible due to significant differences in bioactivity and handling properties. The presence of the glucose moiety in Astringin alters its solubility, which is a critical parameter for formulation in aqueous systems, distinguishing it from the less water-soluble piceatannol.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] Furthermore, the specific hydroxylation pattern of the piceatannol backbone provides a distinct advantage in certain enzymatic inhibition assays compared to resveratrol. For example, piceatannol shows significantly stronger tyrosinase inhibition than resveratrol, a property central to cosmetic and food preservation applications.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJS2k8pIh9fqmO1ZbVgHxK1BAZTZeVUIvcQFVFbwUA_sJhsBBlUZM8EmrhMyh8XhWqDSOlOaCz21ABYvzq2PMdjtBDU3ITgzUA3NIEnawkh2Rq4QiDe0z9ncvYV4jB5m-Rp6ig)] These differences in solubility and target-specific potency mean that Astringin and its close analogs are not functionally interchangeable for procurement in specialized applications.

Substitution Risk

- Glycosylation alters solubility, permeability, and radical scavenging kinetics versus piceatannol.

- Ferroptosis inhibition rank differs (Fer-1 >> piceatannol > astringin); substitution shifts assay sensitivity.

- COX-independent chemopreventive mechanism diverges from resveratrol; direct replacement confounds pathway interpretation.

References

- [1] Shimizu, K., et al. 'Piceatannol inhibits melanogenesis by its antioxidative actions.' Bioorganic & medicinal chemistry 15.22 (2007): 6995-7001.

- [2] Ahmad, S., et al. 'Piceatannol, a comprehensive review of health perspectives and pharmacological aspects.' Food Research International 181 (2024): 114099.

Tyrosinase Inhibition vs. Resveratrol

For applications requiring potent inhibition of melanin synthesis, such as in cosmetic skin lightening agents or food anti-browning formulations, the structural backbone of Astringin (piceatannol) offers a significant performance advantage over resveratrol. In a direct comparison of mushroom tyrosinase inhibition, piceatannol demonstrated an IC50 value of 1.53 µM, making it approximately 41 times more potent than resveratrol (IC50 = 63.2 µM) and 32 times more potent than the common benchmark, kojic acid (IC50 = 50.1 µM).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)]

| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |

| Target Compound Data | 1.53 µM (for aglycone piceatannol) |

| Comparator Or Baseline | Resveratrol: 63.2 µM; Kojic Acid: 50.1 µM |

| Quantified Difference | ~41.3x more potent than Resveratrol; ~32.7x more potent than Kojic Acid |

| Conditions | In vitro mushroom tyrosinase activity assay. |

This dramatic increase in potency allows for lower active concentrations in formulations, directly impacting raw material costs and reducing the potential for off-target effects.

HAT-Based Antioxidant Mechanism

Astringin and its aglycone, piceatannol, operate primarily through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals, distinguishing them from other antioxidants that may rely on electron transfer (ET). Quantum chemistry calculations confirmed that the 4'-OH group in both piceatannol and Astringin has the lowest bond dissociation enthalpy, facilitating hydrogen donation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)] In a comparative cellular assay for inhibiting ferroptosis, 100 µM piceatannol and 100 µM Astringin preserved cell viabilities of 85.9% and 77.3%, respectively, demonstrating potent activity through this antioxidant mechanism.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)]

| Evidence Dimension | Cell Viability (% vs Erastin-induced Ferroptosis Model) |

| Target Compound Data | 77.3% (at 100 µM) |

| Comparator Or Baseline | Piceatannol: 85.9% (at 100 µM) |

| Quantified Difference | Piceatannol is ~1.1x more protective than Astringin at the same concentration in this assay. |

| Conditions | Erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs), CCK-8 assay. |

For biological systems where HAT-based antioxidant activity is preferred to prevent lipid peroxidation, Astringin provides a mechanistically defined alternative to broad-spectrum or ET-dominant antioxidants.

DMSO Solubility for Formulation

Astringin exhibits high solubility in DMSO, a common solvent for biological screening and stock solution preparation. A technical datasheet reports its solubility in DMSO as 150 mg/mL (369.11 mM).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)] This contrasts with its aglycone, piceatannol, which is noted for its poor water solubility.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] While quantitative water solubility data for Astringin is not readily available in comparative studies, the presence of the hydrophilic glucose moiety is chemically expected to enhance aqueous solubility relative to the aglycone, providing a key advantage for certain formulation types.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 150 mg/mL (369.11 mM) |

| Comparator Or Baseline | Piceatannol: Noted as poorly soluble in water, soluble in DMSO, but quantitative comparison data is lacking. |

| Quantified Difference | N/A |

| Conditions | Standard laboratory conditions. |

High solubility in a key laboratory solvent like DMSO simplifies stock solution preparation, ensuring accurate and reproducible dosing in high-throughput screening and in vitro assays, a critical factor for procurement in R&D settings.

Cosmeceuticals for Hyperpigmentation

Given the exceptionally high tyrosinase-inhibiting activity of its aglycone, piceatannol, Astringin is a prime candidate for topical formulations aimed at skin lightening and managing hyperpigmentation. Its efficacy, which is over 30 times that of kojic acid, allows for the creation of potent products with lower concentrations of the active ingredient.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)]

Functional Beverages and Nutraceuticals

The glycoside structure of Astringin suggests improved water solubility compared to its aglycone, piceatannol.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] This makes it a more suitable choice for incorporation into aqueous-based systems such as functional beverages, liquid supplements, or certain food products where the poor solubility of other stilbenoids like piceatannol or resveratrol would present significant formulation and bioavailability challenges.

Ferroptosis Research Models

In research focused on mitigating cellular damage from lipid peroxidation, such as studies on ferroptosis, Astringin serves as a mechanistically distinct tool. Its defined hydrogen-donating antioxidant mechanism provides a clear basis for investigating specific cytoprotective pathways, unlike antioxidants with mixed or predominantly electron-transfer-based activities.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_P6Ad7UcezvtWT0V7vwnyUBYrDvSVU-_PnuJfuITGec-3dPSKoYObtRp3S3pxj2sT0xBirL18ZhPEEShD3mnvWmwX0RAShJxxCR_5UT_NfHZSoMtsZOGtz0dG_cRslS4d6L3TcT8vNca-)]

Application Fit Matrix

References

- [1] Yokozawa, T., & Kim, Y. J. 'Piceatannol inhibits melanogenesis by its antioxidative actions.' Bioorganic & medicinal chemistry, 15(22), (2007) 6995-7001.

- [2] Ahmad, S., et al. 'Piceatannol, a comprehensive review of health perspectives and pharmacological aspects.' Food Research International 181 (2024): 114099.

- [3] Chen, J., et al. 'Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin).' Molecules 26.4 (2021): 1092.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

2. Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).

Explore Compound Types